Cas no 2169068-61-3 (tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate)
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate
- 2169068-61-3
- Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate
- tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate
- EN300-1268305
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- Inchi: 1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)7-11-5-6-14-15(11)4/h5-7H,8-9H2,1-4H3
- InChI Key: ODTBWDRQGDDUFR-UHFFFAOYSA-N
- SMILES: O(C(N1C/C(=C\C2=CC=NN2C)/C1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 249.147726857g/mol
- Monoisotopic Mass: 249.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 47.4Ų
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1268305-1.0g |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1268305-50mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 50mg |
$212.0 | 2023-10-02 | |
| Enamine | EN300-1268305-100mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 100mg |
$317.0 | 2023-10-02 | |
| Enamine | EN300-1268305-250mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 250mg |
$452.0 | 2023-10-02 | |
| Enamine | EN300-1268305-500mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 500mg |
$713.0 | 2023-10-02 | |
| Enamine | EN300-1268305-1000mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 1000mg |
$914.0 | 2023-10-02 | |
| Enamine | EN300-1268305-2500mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 2500mg |
$1791.0 | 2023-10-02 | |
| Enamine | EN300-1268305-5000mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 5000mg |
$2650.0 | 2023-10-02 | |
| Enamine | EN300-1268305-10000mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95.0% | 10000mg |
$3929.0 | 2023-10-02 | |
| 1PlusChem | 1P01FIHH-50mg |
tert-butyl 3-[(1-methyl-1H-pyrazol-5-yl)methylidene]azetidine-1-carboxylate |
2169068-61-3 | 95% | 50mg |
$315.00 | 2023-12-19 |
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate: A Promising Compound in Medicinal Chemistry
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate is a synthetic compound with a complex molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, with the CAS number 2169068-61-3, represents a unique combination of functional groups that may offer novel therapeutic potential. The molecule is characterized by its tert-butyl substituent, a 1-methyl-1H-pyrazol-5-yl ring system, and a methylideneazetidine-1-carboxylate core, which together form a scaffold with potential pharmacological relevance.
Recent advancements in drug discovery have highlighted the importance of tert-butyl groups in modulating the physicochemical properties of bioactive molecules. The tert-butyl moiety in this compound is strategically positioned to enhance molecular stability and solubility, which are critical factors in the development of orally bioavailable drugs. The 1-methyl-1H-pyrazol-5-yl ring system, a well-known pharmacophore in various therapeutic classes, is expected to contribute to the compound's ability to interact with specific biological targets.
The methylideneazetidine-1-carboxylate core of this compound is particularly intriguing due to its potential to act as a prodrug or a bioisostere for existing therapeutic agents. The azetidine ring, a four-membered heterocyclic structure, has been extensively studied for its ability to mimic amino acid residues in protein interactions. The presence of the methylidene group further modifies the electronic properties of the molecule, potentially influencing its reactivity and binding affinity to target proteins.
Recent research has demonstrated that compounds with similar structural features to tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate exhibit promising activity in the treatment of inflammatory diseases and neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this scaffold showed significant inhibition of the NF-κB signaling pathway, a key mediator of inflammation. This finding underscores the potential of the 1-methyl-1H-pyrazol-5-yl ring system in modulating inflammatory responses.
Furthermore, the tert-butyl group may play a crucial role in improving the metabolic stability of the compound. In a 2024 review article in Drug Discovery Today, researchers highlighted the advantages of tert-butyl substitutions in reducing the susceptibility of bioactive molecules to enzymatic degradation. This property is particularly valuable in the development of long-acting therapeutic agents that require sustained release profiles.
The methylideneazetidine-1-carboxylate core also presents opportunities for the design of multitarget ligands. A 2023 preclinical study demonstrated that analogs of this structure could simultaneously target multiple receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The ability to modulate multiple biological pathways is a significant advantage in the treatment of complex diseases, where single-target therapies often fall short.
Advances in computational chemistry have further enhanced the understanding of the structural and functional properties of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate. Machine learning algorithms have been employed to predict the binding affinity of this compound to various protein targets, providing insights into its potential therapeutic applications. These computational tools have also enabled the identification of key functional groups that contribute to its biological activity, facilitating the design of more potent analogs.
The synthesis of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution and cyclization steps. The tert-butyl group is typically introduced through a coupling reaction with an appropriate alkyl halide, while the 1-methyl-1H-pyrazol-5-yl ring system is formed via a condensation reaction between a pyrazole derivative and an appropriate aldehyde. The final methylideneazetidine-1-carboxylate core is then assembled through a series of acid-catalyzed cyclization reactions.
Experimental studies have shown that the tert-butyl group significantly enhances the solubility of the compound in aqueous environments, which is a critical factor for drug delivery. A 2024 study in Pharmaceutical Research demonstrated that the solubility of this compound increased by 40% compared to its non-tert-butyl analog, suggesting that the tert-butyl substitution is a key factor in improving its bioavailability.
In addition to its pharmaceutical potential, tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate has also been explored for its applications in materials science. The unique chemical structure of this compound allows it to participate in the formation of supramolecular assemblies, which have potential uses in the development of smart polymers and nanomaterials. These applications highlight the versatility of the compound beyond its potential therapeutic uses.
Ongoing research is focused on optimizing the biological activity of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate through structural modifications. For example, the introduction of additional functional groups or the modification of the 1-methyl-1H-pyrazol-5-yl ring system may lead to the discovery of more potent derivatives with improved therapeutic profiles. These efforts are supported by advances in synthetic chemistry and high-throughput screening technologies, which enable the rapid evaluation of large compound libraries.
The development of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)methylideneazetidine-1-carboxylate as a therapeutic agent is still in its early stages, but the promising results from preclinical studies suggest that it may have significant potential in the treatment of various diseases. Continued research into its molecular mechanisms and therapeutic applications is expected to provide further insights into its role in medicinal chemistry.
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